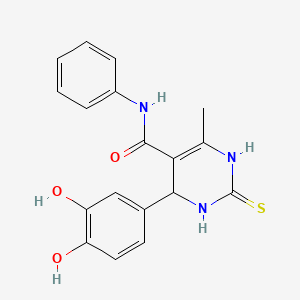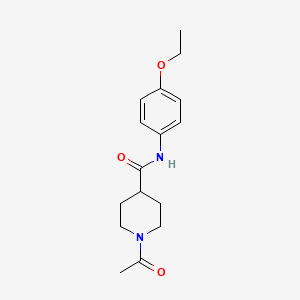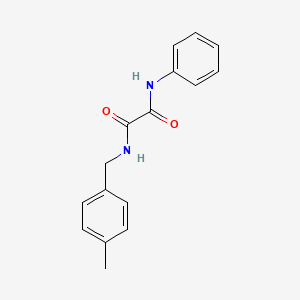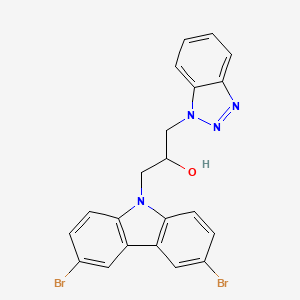![molecular formula C25H18ClN3O2S B5253186 N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B5253186.png)
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . The final step involves the sulfonation of the acridone derivative with 4-chlorobenzenesulfonyl chloride under basic conditions to produce the target compound.
Analyse Chemischer Reaktionen
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Wirkmechanismus
The primary mechanism of action of N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerase . This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to target DNA makes it a promising candidate for anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide can be compared to other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anti-tumor activity and ability to intercalate with DNA.
Triazoloacridone (C-1305): Another DNA intercalator with potential anti-cancer properties.
Amsacrine (m-AMSA): A well-known anti-cancer agent that inhibits topoisomerase II.
What sets this compound apart is its unique combination of the acridine moiety with a sulfonamide group, which may confer additional biological activities and improve its therapeutic potential.
Eigenschaften
IUPAC Name |
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-17-13-15-18(16-14-17)32(30,31)29-24-12-6-5-11-23(24)28-25-19-7-1-3-9-21(19)27-22-10-4-2-8-20(22)25/h1-16,29H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKPGRDLRKDVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-4-ethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5253110.png)

![Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate](/img/structure/B5253135.png)
![5-(1,3-Benzodioxol-4-ylmethyl)-3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5253140.png)
![1-ethyl-3-methyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5253145.png)
![N-(3-methoxypropyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5253152.png)


![(2S,6R)-1-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2,6-dimethylpiperidine](/img/structure/B5253169.png)
![1-(2-cyclohexylethyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5253184.png)
![2-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5253195.png)

![3-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5253209.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5253216.png)
